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Compound of Interest

Compound Name: 1-Allylcyclohexanol

Cat. No.: B074781

Introduction: The Analytical Imperative for 1-
Allylcyclohexanol

In the landscape of chemical research and development, particularly in fields such as fragrance
synthesis, polymer chemistry, and pharmaceutical intermediates, the precise structural
elucidation of molecules is paramount. 1-Allylcyclohexanol (CAS: 1123-34-8, Molecular
Formula: CeH160, Molecular Weight: 140.22 g/mol ) is a tertiary alcohol whose utility is
intrinsically linked to its specific three-dimensional structure and the reactivity of its functional
groups—the hydroxyl group and the terminal alkene of the allyl substituent.[1][2] A foundational
understanding of its spectroscopic signature is not merely academic; it is a critical requirement
for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth analysis of the core spectroscopic data of 1-
Allylcyclohexanol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this
document explains the causal relationships behind the observed spectral features, grounding
the interpretation in fundamental principles and established methodologies. The protocols
described herein are designed as self-validating systems, ensuring that researchers can
confidently acquire and interpret their own data.

l. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Proton and Carbon
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Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a
molecule. For a tertiary alcohol like 1-Allylcyclohexanol, which lacks a proton on the carbinol
carbon, a combined analysis of *H and 3C NMR is essential for unambiguous characterization.

[3]

A Note on Data Source: While experimental NMR data for 1-Allylcyclohexanol exists within
subscription-based databases like SpectraBase, this guide will utilize high-quality predicted
NMR data for illustrative purposes.[4] This approach is a common and valuable tool in modern
chemistry for spectral assignment. The predicted values are supplemented with established,
cited chemical shift ranges to ensure scientific validity.

'H NMR Spectroscopy Data

The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the
molecule. The key to interpretation lies in analyzing chemical shift (8), signal integration (area
under the peak), and spin-spin splitting patterns (multiplicity).
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Assigned
Proton(s)

Predicted
Chemical Shift

(6, ppm)

Multiplicity

Integration

Rationale for
Assignment

H-1' (Allyl CH)

5.85-5.95

ddt

1H

Vinylic proton,
deshielded by
the double bond
and split by H-2'
(cis and trans)
and H-3'.

H-2'a (Allyl
=CH-)

5.10-5.20

dq

1H

Terminal vinylic
proton (trans to
CH),

diastereotopic.

H-2'b (Allyl
=CH2)

5.05-5.15

dq

1H

Terminal vinylic
proton (cis to
CH),

diastereotopic.

H-3' (Allyl CHz2)

2.20-2.30

2H

Allylic protons
adjacent to the
quaternary
carbon,
deshielded by
the double bond.

Cyclohexyl H

(axial/eq)

1.40-1.70

10H

Complex
multiplet for the
five CH2 groups
of the cyclohexyl
ring. Overlapping
signals are

expected.

1.20-1.30

s (broad)

1H

The hydroxyl
proton signal is a
broad singlet due

to chemical
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exchange; its
shift is highly

variable.[3]

3C NMR Spectroscopy Data

The 13C NMR spectrum provides a count of unique carbon environments and information about
their electronic state.

Predicted Chemical Shift

Assigned Carbon Rationale for Assignment
(3, ppm)
Vinylic carbon, deshielded by

C-1' (Allyl CH) 134.5
the double bond.

C-2' (Allyl =CHz2) 117.0 Terminal vinylic carbon.
Quaternary carbon bonded to
oxygen, significantl

C-1 (Quaternary C-OH) 72.5 yg. g ) y ]
deshielded. Signal is typically
weak.[5]

Allylic carbon adjacent to the

C-3' (Allyl CH2) 47.0
guaternary center.

Carbons adjacent to the

Cyclohexyl C-2/6 38.0
guaternary center.

Carbon at the para position

Cyclohexyl C-4 26.0 relative to the quaternary
center.

Carbons at the meta position

Cyclohexyl C-3/5 22.5 relative to the quaternary

center.

NMR Data Interpretation and Insights

The NMR data provides a clear structural fingerprint. The *H NMR spectrum distinctly shows
the AMX system of the allyl group's vinylic protons and the allylic CHz protons. The large,
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overlapping multiplet between 1.40-1.70 ppm is characteristic of the cyclohexyl ring protons.
The broad singlet for the -OH proton is a classic indicator of an alcohol, and its identity can be
definitively confirmed by a "D20 shake," where the addition of deuterium oxide causes the
proton to exchange with deuterium, leading to the disappearance of the -OH peak from the
spectrum.[3]

The 8C NMR spectrum is equally informative. The presence of seven distinct signals confirms
the molecular symmetry. The downfield signal at 72.5 ppm is characteristic of a carbon atom
bonded to an electronegative oxygen atom. The signals at 134.5 and 117.0 ppm are definitive
for the sp2 hybridized carbons of the alkene. The remaining four signals in the aliphatic region
correspond to the four unique carbon environments within the cyclohexyl ring.

Experimental Protocol: NMR Sample Preparation and
Acquisition

A self-validating protocol ensures data integrity and reproducibility.
e Sample Preparation:
o Accurately weigh approximately 10-20 mg of 1-Allylcyclohexanol into a clean, dry vial.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The
choice of solvent is critical as it can influence the chemical shift of exchangeable protons
like -OH.

o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the
solution to serve as the 0 ppm reference point.

o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Insert the sample into the NMR spectrometer.

o Tune and shim the probe to optimize magnetic field homogeneity.
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o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters on a 400 MHz
spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and
16-32 scans.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum. This technique removes C-H coupling,
resulting in a single sharp peak for each unique carbon environment.[6]

o Due to the low natural abundance of 13C, a greater number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary, especially to observe the weak
guaternary carbon signal.

o Confirmatory Test (D20 Exchange):
o After initial tH NMR acquisition, remove the sample.
o Add 1-2 drops of deuterium oxide (D20) to the NMR tube.

o Shake gently to mix and re-acquire the *H NMR spectrum. The disappearance of the -OH
peak confirms its assignment.[7]
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Il. Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations (stretching and bending).

IR Spectroscopy Data

The IR spectrum for 1-Allylcyclohexanol is sourced from the NIST/EPA Gas-Phase Infrared
Database.
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Wavenumber
(cm™)

Vibration Type

Functional Group

Significance

~3630 cm™1 (sharp,

gas phase)

O-H Stretch

Alcohol (-OH)

Definitive for the
hydroxyl group. In a
liquid sample, this
peak would be broad
and shifted to ~3350
cm~t due to hydrogen
bonding.[4][5]

~3080 cm™t

=C-H Stretch

Alkene

Indicates C-H bonds
on the sp? hybridized

carbons of the allyl

group.[8]

2850-2950 cm™?

C-H Stretch

Alkane (Cyclohexyl)

Strong absorptions
corresponding to the
sp3 C-H bonds of the
cyclohexyl and allylic
CHz groups.

~1645 cm~1

C=C Stretch

Alkene

Confirms the
presence of the
carbon-carbon double

bond in the allyl
group.[8]

1100-1210 cm™—?

C-O Stretch

Tertiary Alcohol

The position of this C-
O stretching band is
characteristic of a

tertiary alcohol.[5]

IR Spectrum Interpretation and Insights

The IR spectrum provides immediate confirmation of the key functional groups. The most

prominent feature is the O-H stretching vibration. In the provided gas-phase spectrum, it

appears as a sharp peak, but for liquid samples typically analyzed in a research lab, this would

be a very broad and strong absorption centered around 3350 cm~* due to intermolecular
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hydrogen bonding.[7] The presence of both sp3 C-H stretches (below 3000 cm~?) and sp? C-H
stretches (above 3000 cm™?) clearly differentiates the saturated cyclohexyl ring from the
unsaturated allyl group. The C=C stretch at ~1645 cm~1 is a reliable indicator of the alkene,
and the strong C-O stretch in the 1100-1210 cm~?* range confirms the alcohol functionality and
strongly suggests its tertiary nature.[5]

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid
or solid samples with minimal preparation.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty crystal. This is crucial as it will be automatically
subtracted from the sample spectrum.

o Sample Application: Place a single drop of neat 1-Allylcyclohexanol directly onto the center
of the ATR crystal.

o Data Acquisition: Lower the ATR press arm to ensure good contact between the sample and
the crystal.

o Spectrum Collection: Initiate the scan. Typically, 16 to 32 scans are co-added to produce a
high signal-to-noise spectrum over a range of 4000-400 cm™1.

o Cleaning: After analysis, clean the sample from the crystal using a soft tissue dampened with
a suitable solvent (e.g., isopropanol), then allow it to dry completely.
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lll. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the molecular weight of the
compound and structural clues based on its fragmentation pattern upon ionization. Electron
lonization (EI) is a common high-energy technique used for this purpose.

Mass Spectrometry Data

The mass spectrum for 1-Allylcyclohexanol is sourced from the NIST Mass Spectrometry
Data Center.[1][9]
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m/z (mass-to-
charge ratio)

Proposed
Fragment

Fragmentation
Pathway

Significance

140

[CoH160]*e

Molecular lon (M+e)

Corresponds to the
molecular weight of
the compound. Its
presence, even at low
abundance, is critical
for confirming the
molecular formula.
The peak for tertiary
alcohols is often very

weak or absent.[10]

122

[M - H20]*

Dehydration

Loss of a neutral
water molecule (18
Da). A very common
fragmentation
pathway for alcohols.
[11]

99

[M - CsHs]*

a-Cleavage

Loss of the allyl
radical (41 Da).
Cleavage of the bond
alpha to the oxygen
atomis a
characteristic
fragmentation for
alcohols.[2][11]

81

[CeHo]*

Dehydration + H loss

Loss of water from the

m/z 99 fragment.

57

[CaHo]*

Ring Cleavage

A characteristic
fragment for cyclic
alcohols resulting from
a complex ring
cleavage mechanism.
[12]
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] The stable allyl cation
41 [CsHs]* Allyl Cation el
itself.

Mass Spectrum Interpretation and Insights

The mass spectrum of 1-Allylcyclohexanol is consistent with its structure as a tertiary cyclic
alcohol. The molecular ion peak at m/z 140 is expected to be of low intensity, a common
feature for tertiary alcohols which fragment readily.[10] The most diagnostically significant
fragmentation pathways are the loss of water (M-18) to give a peak at m/z 122, and alpha-
cleavage. For this molecule, alpha-cleavage can involve the loss of the allyl group (41 Da) to
yield the prominent peak at m/z 99, or cleavage of the ring. The peak at m/z 99, representing
the stable oxonium ion, is often a major fragment. The presence of a significant peak at m/z 57
is a strong indicator of a cyclohexanol derivative.[12]

Experimental Protocol: Electron lonization (ElI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing
volatile compounds like 1-Allylcyclohexanol.

o Sample Preparation: Prepare a dilute solution of 1-Allylcyclohexanol (~100 ppm) in a
volatile organic solvent like dichloromethane or ethyl acetate.

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the solution into the GC.

o The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary
column (e.g., a DB-5ms).

o Atemperature program (e.g., starting at 50°C, ramping to 250°C) is used to separate the
analyte from any impurities based on boiling point and column interaction.

e MS lonization and Analysis:

o As the 1-Allylcyclohexanol elutes from the GC column, it enters the MS ion source.
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o In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

o The resulting positively charged ions (the molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on
their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 1-Allylcyclohexanol through NMR, IR, and MS
provides a self-validating and unambiguous structural confirmation. NMR spectroscopy
delineates the complete carbon-hydrogen framework, IR spectroscopy rapidly confirms the
essential alcohol and alkene functional groups, and mass spectrometry verifies the molecular
weight while revealing characteristic fragmentation patterns that corroborate the structure. The
integrated application of these techniques, guided by the robust protocols detailed in this guide,
empowers researchers to confidently identify and characterize this molecule, ensuring the
integrity and success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Definitive Spectroscopic Guide to 1-
Allylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074781#spectroscopic-data-of-1-allylcyclohexanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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